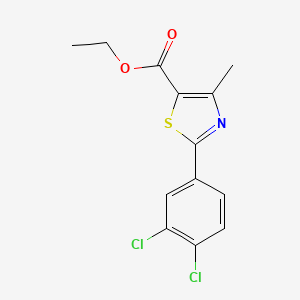

Ethyl 4-Methyl-2-(3,4-dichlorophenyl)thiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(3,4-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2S/c1-3-18-13(17)11-7(2)16-12(19-11)8-4-5-9(14)10(15)6-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTSETCOERSIER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634981 | |

| Record name | Ethyl 2-(3,4-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317319-18-9 | |

| Record name | Ethyl 2-(3,4-dichlorophenyl)-4-methyl-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317319-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(3,4-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-Methyl-2-(3,4-dichlorophenyl)thiazole-5-carboxylate typically involves the reaction of 3,4-dichlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using acetic acid and bromine to yield the thiazole ring. The final step involves esterification with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to produce the ethyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control helps in maintaining consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Methyl-2-(3,4-dichlorophenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Ethyl 4-Methyl-2-(3,4-dichlorophenyl)thiazole-5-carboxylate has been investigated for its antimicrobial properties. Studies have shown that thiazole derivatives exhibit significant antibacterial and antifungal activities. The presence of the dichlorophenyl group enhances its efficacy against various pathogens, making it a candidate for developing new antibiotics or antifungal agents .

Anti-inflammatory Properties

Research indicates that compounds containing thiazole rings can possess anti-inflammatory effects. This compound may inhibit inflammatory pathways, offering potential therapeutic benefits in treating conditions like arthritis or other inflammatory diseases .

Cancer Research

There is ongoing research into the use of thiazole derivatives in cancer therapy. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms. Its structure allows for modifications that could enhance its selectivity and potency against specific cancer types .

Agrochemicals

Pesticide Development

The compound's structural features suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Thiazole derivatives have been shown to exhibit herbicidal activity, and modifications to the ethyl group or the dichlorophenyl moiety could lead to more effective formulations against agricultural pests and weeds .

Fungicides

this compound may also serve as a base for developing fungicides. Its ability to disrupt fungal cell processes could be harnessed to create effective treatments for crop diseases, contributing to increased agricultural productivity .

Material Science

Polymer Chemistry

In material science, thiazole derivatives are explored for their potential use in polymer synthesis. This compound can be incorporated into polymer matrices to impart specific properties such as thermal stability and chemical resistance. This application is particularly relevant in creating advanced materials for electronics and coatings .

Dyes and Pigments

The compound's vibrant color properties make it a candidate for use in dyes and pigments. Thiazole-based dyes are known for their stability and vivid hues, which can be utilized in textiles and plastics industries .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 4-Methyl-2-(3,4-dichlorophenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Lipophilicity : The trifluoromethylphenyl analog (CAS 38471-47-5) exhibits higher lipophilicity than the dichlorophenyl derivative, which may improve membrane permeability in biological systems .

- Polarity : Hydroxyphenyl and methyl substituents reduce lipophilicity, increasing solubility in aqueous environments .

Biological Activity

Ethyl 4-Methyl-2-(3,4-dichlorophenyl)thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : C13H12Cl2N2O2S

- Molecular Weight : 305.22 g/mol

- CAS Number : 53715-64-3

The compound features a thiazole ring substituted with a dichlorophenyl group and an ethyl ester, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound exhibits:

- Minimum Inhibitory Concentration (MIC) : Studies indicate that related thiazole compounds can show MIC values as low as 0.22 to 0.25 μg/mL against various pathogens, suggesting potent antimicrobial effects .

- Bactericidal Activity : The compound has demonstrated bactericidal properties in time-kill assays, effectively reducing bacterial counts of pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (µg/mL) | Target Pathogen | Activity Type |

|---|---|---|---|

| 7b | 0.22 | Staphylococcus aureus | Bactericidal |

| 10 | 0.25 | E. coli | Bactericidal |

| This compound | TBD | TBD | TBD |

Anti-inflammatory Activity

Thiazole derivatives have also been investigated for their anti-inflammatory properties. Some studies suggest that compounds similar to this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process . This inhibition can lead to reduced production of pro-inflammatory mediators.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

- Substituent Effects : The presence of halogen substituents on the phenyl ring enhances antibacterial activity.

- Ring Modifications : Variations in the thiazole ring structure can significantly alter the compound’s bioactivity .

Table 2: Structure–Activity Relationships of Thiazoles

| Substituent | Effect on Activity |

|---|---|

| Halogen (Cl, Br) | Increases antibacterial activity |

| Methyl Group | Enhances solubility |

| Ethyl Ester | Improves bioavailability |

Case Studies and Research Findings

- In Vitro Studies : A series of in vitro assays demonstrated that thiazole derivatives exhibit significant antimicrobial activity against a range of bacterial strains, including resistant strains .

- High Throughput Screening : Compounds were identified as potential inducers of Oct3/4 expression, which plays a role in pluripotency and could have implications for regenerative medicine .

Q & A

Q. What is the standard synthetic route for Ethyl 4-Methyl-2-(3,4-dichlorophenyl)thiazole-5-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via the Hantzsch thiazole synthesis. A representative method involves reacting 3,4-dichlorophenylcarbothioamide with ethyl 2-chloroacetoacetate in refluxing ethanol (4–8 hours). Key parameters include maintaining anhydrous conditions, stoichiometric control of the chloroacetoacetate (1.2–1.5 equivalents), and post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 4:1) to isolate the product in ~60–75% yield . Optimization may involve microwave-assisted synthesis to reduce reaction time or alternative solvents (e.g., THF) to improve regioselectivity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?

Essential techniques include:

- ¹H/¹³C NMR : Confirm the thiazole ring (C5-S1-C2-N1-C4 connectivity) and substituents. Key signals: ester carbonyl (δ ~165–170 ppm in ¹³C), aromatic protons (δ 7.2–7.8 ppm for 3,4-dichlorophenyl), and methyl groups (δ ~2.5 ppm for C4-methyl) .

- FT-IR : Ester C=O stretch (~1720 cm⁻¹), thiazole C=N (~1610 cm⁻¹) .

- HRMS : Molecular ion peak matching m/z calculated for C₁₄H₁₁Cl₂NO₂S (e.g., [M+H]⁺ = 340.9904) .

Q. How can researchers assess the purity of this compound, and what analytical thresholds are acceptable for pharmacological studies?

Purity is typically verified via HPLC (C18 column, acetonitrile/water gradient). A purity ≥95% (by area under the curve at 254 nm) is required for biological assays. Residual solvents (e.g., ethanol, DCM) should comply with ICH Q3C guidelines (<500 ppm) .

Q. What preliminary bioactivity screens are recommended for this thiazole derivative?

Initial screens should include:

- Antimicrobial assays : Broth microdilution (MIC against S. aureus, E. coli) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

- Enzyme inhibition : Kinase or protease panels to identify potential targets .

Q. What are the stability considerations for this compound under storage conditions?

The ester group is prone to hydrolysis. Store at −20°C in anhydrous DMSO or under nitrogen. Monitor degradation via TLC (silica gel, hexane/ethyl acetate) every 3–6 months. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4-dichlorophenyl substituent influence the compound’s molecular conformation and crystallographic packing?

X-ray diffraction reveals that the dichlorophenyl group introduces steric bulk, resulting in a dihedral angle of 5–15° between the thiazole and aryl rings. This non-planarity reduces π-π stacking but enhances hydrophobic interactions in crystal lattices. The Cl atoms participate in weak C–H···Cl hydrogen bonds, stabilizing the crystal structure . Refinement using SHELXL (with anisotropic displacement parameters for non-H atoms) is critical for accurate modeling .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

Discrepancies often arise from poor pharmacokinetic properties (e.g., low solubility or metabolic instability). Mitigation strategies include:

- Prodrug design : Replace the ethyl ester with a tert-butyl ester to enhance plasma stability .

- SAR studies : Modify the 3,4-dichlorophenyl group to a trifluoromethylphenyl analog, improving membrane permeability .

- Microsomal stability assays : Use liver microsomes to identify metabolic hotspots (e.g., esterase-mediated hydrolysis) .

Q. How can regioselectivity challenges during thiazole ring formation be addressed?

Competing pathways may yield 4-methyl or 5-methyl regioisomers. Control via:

- Substituent electronic effects : Electron-withdrawing groups (e.g., Cl) on the phenyl ring favor cyclization at the 2-position .

- Temperature modulation : Lower temperatures (40–60°C) reduce side reactions .

- Catalytic additives : Use ZnCl₂ or FeCl₃ to direct cyclization .

Q. What computational methods are effective for predicting binding modes of this compound with biological targets?

Molecular docking (Glide XP mode) combined with MD simulations (AMBER/CHARMM) can predict interactions. Key steps:

- Protein preparation : Optimize target structure (e.g., CDK9) using the OPLS4 force field.

- Ligand flexibility : Generate 3–5 low-energy conformers for docking .

- Binding energy scoring : MM-GBSA calculations to rank poses .

Q. How can researchers address low yields in downstream derivatization reactions (e.g., ester hydrolysis or amide coupling)?

Common issues include steric hindrance from the 4-methyl group. Solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.